molecular formula C26H28N4O4 B11274317 N-[4-(benzyloxy)phenyl]-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethoxy}acetamide

N-[4-(benzyloxy)phenyl]-2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethoxy}acetamide

Cat. No.: B11274317
M. Wt: 460.5 g/mol
InChI Key: HWKFAUBIFIAPBV-UHFFFAOYSA-N
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Description

Compound X , is a synthetic organic compound with potential therapeutic applications. Its chemical structure comprises a benzene ring substituted with a benzyloxy group, a pyridine ring, and an acetamide moiety. Let’s explore its properties and applications further.

Preparation Methods

Synthetic Routes::

    Benzyl Ether Formation: The benzyloxy group is introduced via etherification of 4-hydroxybenzaldehyde with benzyl bromide.

    Pyridine Ring Formation: The pyridine ring is synthesized by reacting 2-bromopyridine with piperazine.

    Acetamide Formation: The final step involves acetylating the amine group of the pyridine-piperazine intermediate using acetic anhydride.

Reaction Conditions::
  • Solvents: Commonly used solvents include dichloromethane, dimethylformamide (DMF), and acetonitrile.
  • Catalysts: Lewis acids or bases may be employed to facilitate reactions.
  • Temperatures: Reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production:: Industrial-scale production of Compound X involves optimization of the synthetic steps, purification, and isolation. Continuous flow processes and green chemistry principles are increasingly explored for efficiency.

Chemical Reactions Analysis

Compound X undergoes various reactions:

    Oxidation: Oxidation of the benzyloxy group to the corresponding benzoic acid.

    Reduction: Reduction of the pyridine ring to the corresponding piperidine.

    Substitution: Nucleophilic substitution reactions at the acetamide nitrogen.

    Common Reagents: Sodium borohydride, hydrogen peroxide, and various acids or bases.

    Major Products: Benzoic acid derivative, piperidine-substituted compound, and modified acetamide derivatives.

Scientific Research Applications

Compound X has diverse applications:

    Medicine: Investigated as a potential anti-tubercular agent.

    Chemistry: Used in synthetic transformations due to its unique functional groups.

    Biology: Studied for its interactions with biological targets.

    Industry: Employed in drug discovery and materials science.

Mechanism of Action

The precise mechanism of action remains under investigation. It likely involves interactions with cellular receptors or enzymes, affecting critical pathways.

Comparison with Similar Compounds

Compound X stands out due to its specific combination of functional groups. Similar compounds include:

    Compound Y: Lacks the benzyloxy group.

    Compound Z: Contains a different heterocyclic ring.

Properties

Molecular Formula

C26H28N4O4

Molecular Weight

460.5 g/mol

IUPAC Name

2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethoxy]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C26H28N4O4/c31-25(28-22-9-11-23(12-10-22)34-18-21-6-2-1-3-7-21)19-33-20-26(32)30-16-14-29(15-17-30)24-8-4-5-13-27-24/h1-13H,14-20H2,(H,28,31)

InChI Key

HWKFAUBIFIAPBV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)COCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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